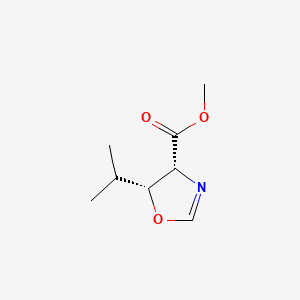
EOSIN Y, BIS(TETRAMETHYLAMMONIUM SALT)
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Eosin Y bis(tetramethylammonium salt) is a dye with a dye content of 80%. It has an empirical formula of C28H30Br4N2O5 and a molecular weight of 794.16 . It is commonly used in various scientific and industrial applications .
Molecular Structure Analysis
The molecular structure of Eosin Y bis(tetramethylammonium salt) is represented by the SMILES string: C [N+] © ©C.C [N+] © ©C. [O-]C (=O)c1ccccc1C2=C3C=C (Br)C (=O)C (Br)=C3Oc4c (Br)c ( [O-])c (Br)cc24 .Chemical Reactions Analysis
Eosin Y, including its bis(tetramethylammonium salt) form, has been widely applied as a photoredox catalyst in organic synthesis . It has been used in environmentally friendly desulfonylation reactions .Physical And Chemical Properties Analysis
Eosin Y bis(tetramethylammonium salt) has a melting point of 155 °C (dec.) (lit.) and a maximum wavelength (λmax) of 516 nm .Wirkmechanismus
Safety and Hazards
While specific safety and hazards data for Eosin Y bis(tetramethylammonium salt) is not available, general safety measures include avoiding breathing vapors, mist or gas, and not letting the product enter drains . In case of exposure, it is recommended to move the person into fresh air, give artificial respiration if not breathing, wash off with soap and plenty of water in case of skin contact, flush eyes with water as a precaution in case of eye contact, and never give anything by mouth to an unconscious person or a person with cramps .
Zukünftige Richtungen
Eosin Y’s uses are currently expanding at a significant rate . There is a growing interest in its potential as an electron transfer agent . Future research may focus on enabling technological aspects in homogeneous photochemical flow reactions, as well as on recent developments in solid-supported catalyst applications for batch synthetic transformations .
Eigenschaften
| 123333-96-0 | |
Molekularformel |
C28H30Br4N2O5 |
Molekulargewicht |
794.173 |
IUPAC-Name |
2/',4/',5/',7/'-tetrabromo-3-oxospiro[2-benzofuran-1,9/'-xanthene]-3/',6/'-diolate;tetramethylazanium |
InChI |
InChI=1S/C20H8Br4O5.2C4H12N/c21-11-5-9-17(13(23)15(11)25)28-18-10(6-12(22)16(26)14(18)24)20(9)8-4-2-1-3-7(8)19(27)29-20;2*1-5(2,3)4/h1-6,25-26H;2*1-4H3/q;2*+1/p-2 |
InChI-Schlüssel |
QYEPEHZROXEALU-UHFFFAOYSA-L |
SMILES |
C[N+](C)(C)C.C[N+](C)(C)C.C1=CC=C2C(=C1)C(=O)OC23C4=CC(=C(C(=C4OC5=C(C(=C(C=C35)Br)[O-])Br)Br)[O-])Br |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


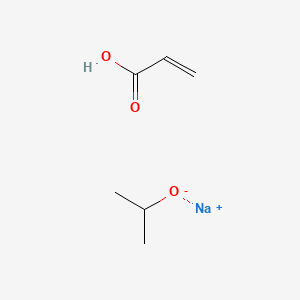

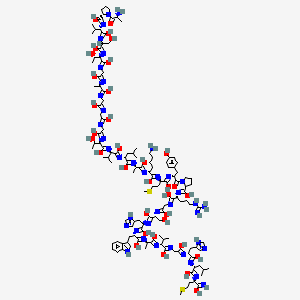
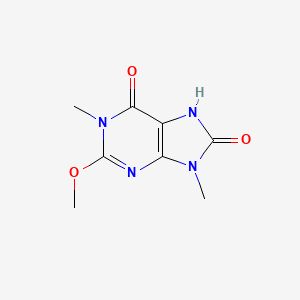
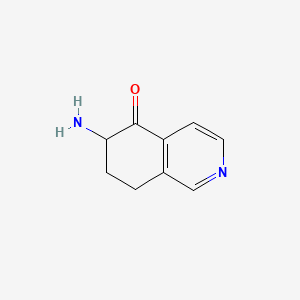


![2-(4-Hydroxybenzyl)-6-(4-hydroxyphenyl)-8-isobutylimidazo[1,2-a]pyrazin-3(7H)-one](/img/structure/B571262.png)
